2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

Orthogonal cross-coupling Sequential functionalization Thiazole diversification

2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (CAS 1402166-32-8) is a heteroaryl pinacol boronate ester that integrates a C2‑bromo leaving group and a C5‑boronic ester on the same thiazole scaffold. Thiazole boronic esters are established substrates for Suzuki–Miyaura cross‑coupling, enabling rapid construction of 5‑aryl/heteroaryl thiazole libraries for medicinal chemistry and materials science.

Molecular Formula C9H13BBrNO2S
Molecular Weight 289.99 g/mol
CAS No. 1402166-32-8
Cat. No. B1376848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
CAS1402166-32-8
Molecular FormulaC9H13BBrNO2S
Molecular Weight289.99 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)Br
InChIInChI=1S/C9H13BBrNO2S/c1-8(2)9(3,4)14-10(13-8)6-5-12-7(11)15-6/h5H,1-4H3
InChIKeyZTEXJAZNSCUXJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (CAS 1402166-32-8) – A Bifunctional Thiazole Building Block for Orthogonal Cross-Coupling Sequences


2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (CAS 1402166-32-8) is a heteroaryl pinacol boronate ester that integrates a C2‑bromo leaving group and a C5‑boronic ester on the same thiazole scaffold [1]. Thiazole boronic esters are established substrates for Suzuki–Miyaura cross‑coupling, enabling rapid construction of 5‑aryl/heteroaryl thiazole libraries for medicinal chemistry and materials science [2]. The compound’s molecular formula is C₉H₁₃BBrNO₂S (MW 289.98) and it is commercially available at standard purities of 95–97% .

Why Generic 5-Thiazole Boronic Esters Cannot Replace 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole in Multi-Step Synthesis


Simple 5‑thiazole boronic esters such as thiazole‑5‑boronic acid pinacol ester (CAS 1086111‑09‑2) provide only a single synthetic handle. They lack the second orthogonal functional group needed for sequential or iterative cross‑coupling strategies, forcing the user to introduce a halogen post‑coupling through additional steps that erode overall yield [1]. Conversely, dihalothiazoles (e.g., 2,5‑dibromothiazole) offer two leaving groups but suffer from chemo‑selectivity challenges and are incompatible with a boron‑based coupling partner without prior monofunctionalization [2]. The title compound uniquely pre‑installs both a C2‑bromo electrophile and a C5‑nucleophilic boronate ester in a single, shelf‑stable entity, eliminating the need for in‑situ borylation or protecting‑group manipulations that introduce variability in coupling efficiency .

Quantitative Differentiation Evidence for 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole Versus Closest Analogs


Orthogonal Dual Reactivity: One-Pot Sequential Suzuki Coupling Enabled by Pre-Installed C2-Br and C5-BPin Handles

The target compound carries two electronically distinct coupling handles: a C2‑bromo substituent that acts as an electrophile in Pd‑catalyzed cross‑couplings, and a C5‑pinacol boronate ester that serves as a nucleophile. This orthogonal arrangement permits two sequential and chemoselective Suzuki–Miyaura couplings without intermediate borylation or halogenation steps. In contrast, thiazole‑5‑boronic acid pinacol ester (CAS 1086111‑09‑2) lacks a second leaving group, limiting its utility to a single C–C bond‑forming event before further derivatization [1]. Similarly, 2‑bromothiazole (CAS 3034‑53‑5) possesses only an electrophilic site and requires separate borylation to introduce a nucleophilic handle .

Orthogonal cross-coupling Sequential functionalization Thiazole diversification

Pinacol Ester Stability: Reduced Protodeboronation Compared to Free Thiazole-5-Boronic Acid

Free thiazole‑5‑boronic acid is documented to undergo rapid protodeboronation under ambient conditions, complicating isolation and storage. In their systematic study of thiazoleboronic esters, Schnuerch et al. identified hydrolysis‑induced deboronation as a major competing pathway that depresses Suzuki coupling yields, particularly at the 5‑position of thiazole [1]. Pinacol esterification, as present in the title compound, suppresses this degradation pathway. The 4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolane (BPin) group is the most widely adopted protecting group for boronic acids, with documented stability advantages on silica gel and during prolonged storage [2]. Commercial suppliers report long‑term storage at ambient or cool, dry conditions without special precautions .

Protodeboronation suppression Boronic ester stability Shelf-life comparison

Bromo vs. Chloro Leaving Group: Higher Reactivity in Palladium-Catalyzed Cross-Couplings

The C2‑bromo substituent in the target compound is intrinsically more reactive toward oxidative addition with Pd(0) than the corresponding C2‑chloro analogue (2‑chlorothiazole‑5‑boronic acid pinacol ester, CAS 889672‑72‑4). Buchwald and Billingsley demonstrated that heteroaryl bromides couple with high efficiency under mild conditions, whereas heteroaryl chlorides require more forcing conditions or specially designed catalyst systems [1]. The chloro analogue was prepared in 87% yield by Stanetty et al. via direct lithiation of 2‑chlorothiazole, but its subsequent Suzuki couplings generally require elevated temperatures or tailored ligands to achieve comparable conversion . The bromo derivative thus offers greater operational flexibility across a wider range of standard Suzuki protocols.

C–Br vs C–Cl reactivity Suzuki coupling rate Heteroaryl halide electrophilicity

Regioselective Sequential Coupling: C5-Suzuki Followed by C2-Functionalization Without Protecting Group Manipulation

The C5‑BPin group engages first in Suzuki coupling with aryl/heteroaryl halides, while the C2‑Br remains intact for a subsequent coupling, nucleophilic aromatic substitution, or other transformation. Primas et al. demonstrated that thiazol‑5‑ylboronic acid pinacol ester couples with various aryl bromides to give 5‑arylthiazoles, and the presence of a C2‑halogen does not interfere with C5‑selective coupling [1]. In systematic studies on dihalothiazoles, the 2‑position bromide is retained during C5‑Suzuki coupling on 2,5‑dibromothiazole, confirming chemoselectivity [2]. This contrasts with symmetric bis‑boronic esters or bis‑halides, which cannot differentiate coupling sites without auxiliary control.

Regioselective coupling Programmed synthesis Iterative Suzuki

Commercial Purity Benchmark: 97% (HPLC) with Batch COA Traceability Versus Unspecified-Grade Analogues

The target compound is available from established suppliers at a standard purity of 97% (HPLC), with Certificates of Analysis (COA) including NMR, HPLC, and GC data provided per batch . The 2‑chloro analogue (CAS 889672‑72‑4) is typically listed at 97% as well, but fewer suppliers offer full COA traceability . For procurement in regulated environments (pharmaceutical R&D, CROs), this documented purity and analytical characterization reduce the risk of introducing unidentified impurities that could confound biological assay results or complicate downstream purification.

Purity specification Quality assurance Batch-to-batch consistency

High-Value Application Scenarios for 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (CAS 1402166-32-8)


Parallel Synthesis of 2,5-Diarylthiazole Libraries for Kinase Inhibitor Screening

Medicinal chemistry groups constructing focused thiazole-based kinase inhibitor libraries benefit from the compound’s orthogonal handles. A first Suzuki coupling at C5 with (hetero)aryl bromides generates a 5‑aryl‑2‑bromothiazole intermediate, which undergoes a second coupling at C2 with diverse boronic acids to produce 2,5‑diarylthiazoles in two steps from a single starting material [1]. This two‑directional diversification strategy is supported by the systematic Suzuki scoping on thiazole‑5‑boronic esters [2], and eliminates the need to handle unstable thiazole‑2‑boronic acid intermediates.

Iterative Cross-Coupling in Agrochemical Lead Optimization

Agrochemical discovery programs targeting thiazole‑containing fungicides or herbicides can use the title compound as a central scaffold for sequential C–C bond formation. The bromo substituent can also serve as a blocking group during C5‑functionalization, then be removed or substituted in a late‑stage diversification step, as precedented by the Stanetty group’s use of halogen blocking strategies on thiazole [1]. The pinacol ester’s stability under ambient storage [2] makes it suitable for multi‑project stock solutions without degradation concerns.

Fluorescent Probe and Liquid Crystal Precursor Synthesis

Thiazole‑based fluorescent dyes and liquid crystalline materials require precisely controlled aryl substitution patterns. The title compound allows sequential introduction of electron‑donating and electron‑withdrawing aryl groups at C5 and C2, respectively, enabling fine‑tuning of photophysical properties. Primas et al. specifically note the relevance of arylthiazoles as fluorescent dyes and liquid crystals [1], and the orthogonal coupling strategy aligns with the synthetic demands of these applications.

Contract Research Organization (CRO) Building Block Inventory for Multi-Client Use

CROs that maintain compound collections for diverse client projects prioritize building blocks with maximal synthetic utility. The title compound’s dual functionality (Br + BPin) covers two distinct reaction classes in one inventory item, reducing SKU count while expanding accessible chemical space. Commercial availability at 95‑97% purity with batch COA [1] satisfies the quality documentation requirements of pharmaceutical clients, making it a cost‑effective stock item for high‑throughput parallel synthesis workflows.

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